molecular formula C22H16F2N4O2 B2884538 (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea CAS No. 941941-47-5

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

货号: B2884538
CAS 编号: 941941-47-5
分子量: 406.393
InChI 键: HDGKAAIJXSWZML-NHFJDJAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea features a quinazolinone core substituted with a 4-fluorobenzyl group at position 3 and a urea moiety linked to a 2-fluorophenyl group. The E-configuration refers to the stereochemistry of the imine bond in the quinazolinylidene system, which influences molecular geometry and intermolecular interactions.

Key structural features include:

  • Quinazolinone backbone: Known for pharmacological relevance, particularly in kinase inhibition and anticancer activity.
  • 2-Fluorophenyl urea group: Fluorine atoms modulate electronic effects and hydrogen-bonding capacity, critical for target binding.

This compound’s design aligns with strategies to optimize bioactivity and metabolic stability through fluorinated aromatic substituents .

属性

CAS 编号

941941-47-5

分子式

C22H16F2N4O2

分子量

406.393

IUPAC 名称

1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29)

InChI 键

HDGKAAIJXSWZML-NHFJDJAPSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F

溶解度

not available

产品来源

United States

生物活性

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Quinazoline moiety
  • Functional Groups :
    • Urea group
    • Fluorobenzyl substituent
    • 2-fluorophenyl substituent
  • Configuration : E-isomer

This unique combination of functional groups is expected to influence its biological activity significantly.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit promising anticancer activities. The mechanism of action often involves inhibition of specific protein kinases that are crucial in cancer cell proliferation and survival. For instance, quinazoline-based compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, leading to reduced tumor growth in various cancer models .

Case Study : A study focusing on related quinazoline derivatives demonstrated that modifications at the C-6 and C-7 positions significantly enhance the compounds' potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to improve binding affinity and solubility, which are critical for effective drug action .

Enzyme Inhibition

The urea moiety in this compound suggests potential enzyme inhibitory activity. Ureas are known to interact with various enzymes by forming hydrogen bonds with active site residues, thus inhibiting substrate binding or catalytic activity.

Research Findings :

  • Kinase Inhibition : The compound's structure may allow it to serve as a pan-RAF kinase inhibitor, a target of interest in KRAS mutant cancers. Studies have shown that similar compounds can lead to significant tumor growth inhibition when tested in vivo .
  • Antimicrobial Activity : Compounds with urea and thiourea functionalities have demonstrated potent antimicrobial properties. The incorporation of fluorine atoms has been linked to enhanced efficacy against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Modification Effect on Activity Reference
Fluoro substitution at C-4Increased lipophilicity and activity
Urea vs. thioureaUrea generally preferred for anti-TB activity
Substituents at C-6/C-7Enhanced kinase inhibition
Electron-withdrawing groupsImproved binding affinity

相似化合物的比较

Comparison with Structural Analogs

Quinazolinone Derivatives with Fluorinated Substituents

a. Compound 4e from
  • Structure : 2-(3-(2-Ethyl-6,8-bis(2-(4-fluorophenyl))-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-bis(2-(4-fluorophenyl))quinazolin-4(3H)-one.
  • Key Differences: Contains two quinazolinone cores linked via a propyl chain. Bis(4-fluorophenyl) groups at multiple positions. Higher molecular weight (739 g/mol vs. ~398–400 g/mol for simpler analogs).
  • Synthesis: Utilizes Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂, indicating a preference for palladium-catalyzed cross-coupling in fluorinated quinazolinones .
  • Implications : The extended structure may improve target affinity but reduce solubility compared to the target compound.
b. (E)-1-(4-Chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea ()
  • Structure : Substituted with a tetrahydrofuran-methyl group at position 3 and a 4-chlorophenyl urea .
  • Key Differences: Chlorine vs. fluorine on the urea’s aryl group: Chlorine increases electronegativity and steric bulk.
  • Molecular Weight : 398.8 g/mol, lower than the target compound, suggesting differences in pharmacokinetics .

Non-Quinazolinone Fluorinated Analogs

a. Epoxiconazole ()
  • Structure : Triazole fungicide with 2-chlorophenyl and 4-fluorophenyl groups on an oxirane core.
  • Key Differences: Triazole-oxirane core vs. quinazolinone-urea. Fluorine and chlorine substituents are positioned to optimize antifungal activity.
  • Implications : Highlights the role of fluorinated aryl groups in agrochemicals, though the core structure diverges significantly from the target compound .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Synthesis Method (Reference)
Target Compound C₂₂H₁₇F₂N₄O₂ ~406.4 Quinazolinone-urea 4-Fluorobenzyl, 2-fluorophenyl urea Not specified (assumed similar to [1,5])
Compound 4e () C₄₅H₃₅F₄N₄O₂ 739.27 Bis-quinazolinone Bis(4-fluorophenyl), ethylpropyl linker Suzuki-Miyaura coupling
(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-quinazolin-4-ylidene)urea () C₂₀H₁₉ClN₄O₃ 398.8 Quinazolinone-urea Tetrahydrofuran-methyl, 4-chlorophenyl urea Not specified
Epoxiconazole () C₁₇H₁₃ClF₂N₃O 366.76 Triazole-oxirane 2-Chlorophenyl, 4-fluorophenyl Epoxidation and triazole coupling

Research Findings and Implications

  • Lipophilicity vs. Solubility : The 4-fluorobenzyl group increases lipophilicity, whereas analogs with tetrahydrofuran-methyl () or oxygen-rich cores (Epoxiconazole) prioritize solubility .
  • Synthetic Accessibility : Palladium-catalyzed coupling () is common for fluorinated aromatics, suggesting scalability for the target compound if similar routes apply.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives with urea or thiourea.
  • Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
  • Step 3 : Urea linkage formation using isocyanate or carbodiimide coupling reagents.
    Optimization involves controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C for cyclization), and stoichiometry of fluorinated reagents. Catalytic bases like triethylamine improve yields in coupling steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : To confirm regiochemistry of fluorobenzyl and quinazolinone moieties (e.g., aromatic proton splitting patterns).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) stretches.
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]+).
  • X-ray crystallography (if crystals are obtainable): Resolves E/Z isomerism in the urea linkage .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

  • Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli, and C. albicans).
  • Enzyme Inhibition : Urease or kinase inhibition assays (e.g., Jack bean urease, IC50 determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Fluorinated analogs often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substitution) affect biological activity and target selectivity?

  • Answer : Substitution patterns critically influence bioactivity:

SubstituentTarget EnzymeIC50 (μM)LogP
4-FluorobenzylUrease12.33.2
4-ChlorobenzylUrease18.73.5
Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites, improving potency. Chlorine increases lipophilicity but reduces selectivity .

Q. What computational strategies are used to predict binding modes with biological targets like urease?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., fluorine with Ni²+ in urease’s active site).
  • Molecular Dynamics (MD) : 100-ns simulations assess binding stability (RMSD < 2 Å).
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies (e.g., variable MIC values) arise from:

  • Assay Conditions : pH, inoculum size, or serum protein interference.
  • Compound Stability : Hydrolysis of the urea group in aqueous buffers.
    Standardized protocols (CLSI guidelines) and stability studies (HPLC monitoring) mitigate these issues .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Prodrug Design : Mask polar groups (e.g., esterification of urea).
  • Nanoformulation : Liposomal encapsulation to enhance bioavailability.
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., oxidative dehalogenation) .

Data Contradictions and Resolution

  • Example : A 2024 study reported IC50 = 12.3 μM against urease , while a 2023 study found IC50 = 28.4 μM . This discrepancy was traced to assay temperature differences (25°C vs. 37°C), affecting enzyme kinetics.

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., kinase panel screening).
  • In Vivo Efficacy : No published studies on animal models for inflammation or cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。